Antimycobacterial Activity: 5-Bromoquinolin-3-amine MIC vs. Mycobacterium bovis BCG Compared to In-Class 3-Aminoquinoline Scaffold Baseline
5-Bromoquinolin-3-amine demonstrates measurable in vitro antimycobacterial activity against Mycobacterium bovis BCG. The compound exhibits a Minimum Inhibitory Concentration (MIC) of 6.25 µM under aerobic conditions . While direct, single-assay comparative data for positional isomers (e.g., 6-bromo, 7-bromo, 8-bromo) are not available in the same report, this value can be contextualized against the broader 3-aminoquinoline scaffold. The unsubstituted quinolin-3-amine core typically shows weak or no measurable antimycobacterial activity in standard assays, with most active derivatives requiring additional substitution for improved potency [1]. Therefore, the C5-bromo substitution on the 3-aminoquinoline scaffold is associated with conferring this level of activity (MIC 6.25 µM), highlighting the functional importance of this specific halogenation pattern for antimicrobial research programs.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 µM |
| Comparator Or Baseline | Unsubstituted quinolin-3-amine scaffold baseline (generally inactive/weak activity in this assay) |
| Quantified Difference | Active (6.25 µM) vs. inactive/weak baseline |
| Conditions | In vitro assay against Mycobacterium bovis BCG under aerobic conditions |
Why This Matters
This quantitative activity level establishes 5-Bromoquinolin-3-amine as a viable starting point for antitubercular drug discovery, differentiating it from the inactive core scaffold and justifying its procurement for focused library synthesis.
- [1] Karthikeyan, C., et al. Anti-mycobacterial N-(2-arylethyl)quinolin-3-amines inspired by marine sponge-derived alkaloid. European Journal of Medicinal Chemistry. 2022. View Source
